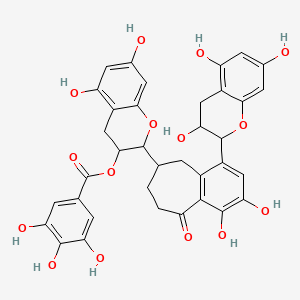

Theaflavin 3\'-O-gallate

Description

Overview of Theaflavin (B1682790) 3'-O-gallate in Polyphenolic Compound Research

Theaflavin 3'-O-gallate is a prominent member of the theaflavin class, a group of polyphenolic compounds that are formed during the enzymatic oxidation of catechins in the leaves of the Camellia sinensis plant, the source of black tea. lktlabs.comnih.gov As a polyphenol, it is characterized by the presence of multiple phenol (B47542) structural units. Theaflavins, including Theaflavin 3'-O-gallate, are noted for their contribution to the sensory characteristics of black tea, such as its reddish color and astringent taste. taylorandfrancis.comwikipedia.org Research into polyphenolic compounds often highlights their potential biological activities, and Theaflavin 3'-O-gallate is no exception, with studies investigating its antioxidant and other effects. taylorandfrancis.comnih.gov

Significance of Theaflavin 3'-O-gallate within Black Tea Research

Within the context of black tea, Theaflavin 3'-O-gallate is one of the four principal theaflavins, alongside theaflavin, theaflavin-3-gallate (B192532), and theaflavin-3,3'-digallate (B1259011). taylorandfrancis.comnih.gov The composition and concentration of these theaflavins are considered important indicators of black tea quality. researchgate.net Research has shown a correlation between the levels of specific theaflavins, including Theaflavin 3'-O-gallate, and the valuation of black teas. researchgate.net For instance, in some studies of Central and Southern African teas, Theaflavin-3'-monogallate (TF-B) showed a strong positive correlation with the tea's value. researchgate.net

Scope and Objectives of Academic Research on Theaflavin 3'-O-gallate

Academic research on Theaflavin 3'-O-gallate is multifaceted, with a primary focus on elucidating its chemical properties, biosynthesis, and potential biological activities. Scientists are interested in understanding its formation during the fermentation process of black tea and how different processing techniques can influence its concentration. nih.gov A significant area of investigation revolves around its antioxidant properties, comparing its efficacy to other polyphenols like catechins found in green tea. sunphenon.com Furthermore, research aims to develop efficient methods for the extraction, isolation, and purification of Theaflavin 3'-O-gallate for in-depth study. nih.gov

Properties

Molecular Formula |

C36H32O15 |

|---|---|

Molecular Weight |

704.6 g/mol |

IUPAC Name |

[2-[1,2-dihydroxy-9-oxo-4-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C36H32O15/c37-15-6-22(40)19-11-27(45)35(50-28(19)8-15)18-10-26(44)33(47)31-17(18)3-13(1-2-21(31)39)34-30(12-20-23(41)7-16(38)9-29(20)49-34)51-36(48)14-4-24(42)32(46)25(43)5-14/h4-10,13,27,30,34-35,37-38,40-47H,1-3,11-12H2 |

InChI Key |

ODDFMQLXQNKFDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C(CC1C3C(CC4=C(C=C(C=C4O3)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)C(=CC(=C2O)O)C6C(CC7=C(C=C(C=C7O6)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Theaflavin 3 O Gallate

Precursor Compounds and Substrate Specificity in Theaflavin (B1682790) 3'-O-gallate Synthesis

The synthesis of theaflavin 3'-O-gallate is dependent on the presence of specific catechin (B1668976) precursors. Theaflavins, in general, are formed through the oxidation and dimerization of catechins. nih.gov

Role of (-)-Epicatechin (B1671481) Gallate (ECG) and (-)-Epigallocatechin (B1671488) (EGC) as Catechin Precursors

The formation of theaflavin 3'-O-gallate specifically involves the oxidative coupling of (-)-Epicatechin Gallate (ECG) and (-)-Epigallocatechin (EGC). upm.edu.my The structure of the resulting theaflavin is significantly influenced by the configuration of these precursor catechins. nih.gov The four major theaflavin monomers, including theaflavin-3'-O-gallate, are formed through the co-oxidation of these prevalent cis-catechins. nih.govmdpi.com

Enzymatic Catalysis in Theaflavin 3'-O-gallate Formation

The transformation of catechin precursors into theaflavin 3'-O-gallate is catalyzed by specific enzymes. Polyphenol oxidase (PPO) and peroxidase (POD) are the primary enzymes involved in this process. isnff-jfb.commdpi.com

Polyphenol Oxidase (PPO) Activity in Theaflavin 3'-O-gallate Production

Polyphenol oxidase (PPO) is a key enzyme in the synthesis of theaflavins. nih.govresearchgate.net It catalyzes the oxidation of catechins to form quinones, which are the immediate precursors to theaflavins. isnff-jfb.com PPO is naturally present in fresh tea leaves and initiates the conversion of catechins into theaflavins during the fermentation process of black tea production. isnff-jfb.commdpi.com Studies have shown that PPO from various sources, including tea leaves, pears, and even microbial sources like Bacillus megaterium, can be used for the synthesis of theaflavins. nih.govresearchgate.net The catalytic efficiency of PPO can be influenced by factors such as pH and temperature. nih.govnih.gov For instance, research has shown that PPOs are the key enzymes in the synthesis of theaflavin-3,3'-digallate (B1259011) (TFDG), a related theaflavin. nih.gov

Optimization of Biotransformation Conditions for Theaflavin 3'-O-gallate Synthesis

To enhance the production of theaflavin 3'-O-gallate, various biotransformation conditions can be optimized. These include the ratio of precursor substrates, temperature, and pH.

Substrate Ratio Effects on Theaflavin 3'-O-gallate Yield

The molar ratio of the precursor catechins, ECG and EGC, significantly impacts the yield of theaflavin 3'-O-gallate. Research has demonstrated that optimizing this ratio is crucial for maximizing production. For the synthesis of the closely related theaflavin-3,3'-digallate, an optimal molar ratio of (-)-epigallocatechin gallate (EGCG) to ECG was found to be 2:1. nih.govnih.gov Another study focusing on theaflavin-3'-O-gallate (TF-3'-G) determined that an ECG to EGC ratio of 3:7 was optimal. upm.edu.my These findings highlight the importance of precise substrate stoichiometry in directing the enzymatic synthesis towards the desired theaflavin derivative.

| Parameter | Optimal Condition | Resulting Product | Reference |

| ECG/EGC Ratio | 3:7 | Theaflavin-3'-O-gallate (TF-3'-G) | upm.edu.my |

| Reaction Temperature | 37°C | Theaflavin-3'-O-gallate (TF-3'-G) | upm.edu.my |

| EGCG/ECG Molar Ratio | 2:1 | Theaflavin-3,3'-digallate (TFDG) | nih.govnih.gov |

| pH | 4.0 | Theaflavin-3,3'-digallate (TFDG) | nih.govnih.gov |

| Temperature | 25°C | Theaflavin-3,3'-digallate (TFDG) | nih.govnih.gov |

Table 1. Optimized conditions for the synthesis of theaflavin derivatives.

Temperature Influence on Enzymatic Production of Theaflavin 3'-O-gallate

The enzymatic production of Theaflavin 3'-O-gallate is highly sensitive to temperature, which directly impacts the activity of polyphenol oxidase (PPO), the key enzyme in its synthesis. Research indicates that as the reaction temperature increases, the rate of enzymatic reaction and subsequent production of Theaflavin 3'-O-gallate also increase, up to an optimal point. nih.gov Beyond this threshold, the enzyme begins to denature, leading to a decrease in its activity and a reduction in the product yield.

Interactive Data Table: Effect of Temperature on Theaflavin Production

| Study Focus | Optimal Temperature for Max Yield | Observations | Reference |

| Enzymatic Synthesis of Theaflavin 3'-O-gallate | 37°C (Optimal range: 32-42°C) | Production rate decreases above this temperature due to reduced enzyme activity. | nih.gov |

| Black Tea Fermentation (Total Theaflavins) | 20°C | Maximum accumulation of total theaflavins was observed at this temperature. | nih.gov |

| Black Tea Fermentation (Theaflavin-3'-O-gallate) | 25°C | The highest amount of this specific theaflavin was formed at this temperature. | nih.gov |

| Black Tea Fermentation (Liquid Fermentation) | 25°C | Highest theaflavin concentration was obtained at this temperature. | researchgate.net |

Agitation and Enzyme Concentration Parameters in Theaflavin 3'-O-gallate Bioreactors

In a bioreactor setting for the synthesis of Theaflavin 3'-O-gallate, both the speed of agitation and the concentration of the enzyme are critical parameters that must be optimized. Agitation, typically achieved with a magnetic stirrer, ensures proper mixing of the substrates and the enzyme, facilitating the reaction. Research has shown that an optimal agitation speed is crucial, with one study identifying 200 rpm as the ideal speed for maximizing the yield of Theaflavin 3'-O-gallate. nih.gov

The concentration of polyphenol oxidase (PPO) also plays a direct role in the synthesis. The yield of Theaflavin 3'-O-gallate progressively increases with the enzyme concentration up to a certain point. An optimal PPO concentration has been reported to be 20 mg/100 mL. nih.gov Beyond this concentration, the yield may begin to decrease. It is noteworthy that while agitation and enzyme concentration are significant, studies have indicated that the mass ratio of the precursor catechins and the reaction temperature have an even more substantial impact on the final yield of Theaflavin 3'-O-gallate. nih.gov

Interactive Data Table: Optimal Bioreactor Parameters for Theaflavin 3'-O-gallate Synthesis

| Parameter | Optimal Value | Significance Ranking | Reference |

| ECG/EGC Mass Ratio | 3:7 | 1 | nih.gov |

| Reaction Temperature | 37°C | 2 | nih.gov |

| Enzyme Concentration | 20 mg/100 mL | 3 | nih.gov |

| Magnetic Stirrer Speed | 200 rpm | 4 | nih.gov |

Isomeric Forms and Their Formation Pathways

Theaflavin 3'-O-gallate is part of a larger family of theaflavins that can exist in several isomeric forms. These isomers have the same chemical formula but differ in the spatial arrangement of their atoms, which can arise from the different stereochemistries of the precursor catechins. The most common theaflavins are formed from the enzymatic oxidation of cis-catechins like (-)-epicatechin gallate (ECG) and (-)-epigallocatechin (EGC). nih.gov

However, isomeric forms such as isotheaflavins and neotheaflavins can also be formed. Isotheaflavins, for example, incorporate trans-catechins like (+)-catechin or (+)-gallocatechin as one of the building blocks. mdpi.com Neotheaflavins are stereoisomers that arise from the co-oxidation of both cis- and trans-catechins. nih.gov The specific combination of catechin precursors dictates the final structure of the theaflavin isomer. For instance, the synthesis of various theaflavin derivatives, including neotheaflavin (B2664562) and neotheaflavin-3-gallate, has been achieved using a horseradish peroxidase/H₂O₂ system, highlighting alternative enzymatic pathways for their formation. mdpi.com

Isoneotheaflavin-3-gallate: A Distinct Stereoisomer from Camellia ptilophylla

A unique stereoisomer of theaflavin-3-gallate (B192532), named isoneotheaflavin-3-gallate (isoneoTF-3-G), has been identified in black tea made from the leaves of Camellia ptilophylla. nih.gov This particular tea plant is notable for its high concentration of trans-catechins. nih.gov

The formation of isoneoTF-3-G is distinct from the more common theaflavins because it results from the enzymatic co-oxidation of gallocatechin gallate and catechin. nih.gov This novel isomer is characterized by its bright orange-red color and has been identified through positive electron spray ionization-mass spectrometry, showing an [M+H]⁺ ion at m/z 717.1449. nih.gov The discovery of isoneoTF-3-G expands the known diversity of theaflavins and underscores how the specific catechin profile of a tea cultivar can lead to the formation of characteristic compounds. nih.gov

Characterization of Neotheaflavin-3-O-gallate

Neotheaflavin-3-O-gallate (also known as neo TF-3-gallate) is another isomeric form of Theaflavin 3'-O-gallate. nih.govmdpi.com It belongs to the neotheaflavin class of stereoisomers, which are formed through the co-oxidation of a cis-catechin and a trans-catechin. nih.gov

The synthesis of neotheaflavin-3-O-gallate has been demonstrated through enzymatic methods, specifically using a horseradish peroxidase/H₂O₂ system to oxidize specific catechin precursors. mdpi.com This method has been used to generate a variety of theaflavin derivatives. While detailed structural elucidation data for neotheaflavin-3-O-gallate is not as widely published as for the major theaflavins, its formation pathway via the combination of different catechin stereochemistries is a key characteristic that distinguishes it from other isomers.

Molecular Mechanisms and Cellular Pathway Modulation by Theaflavin 3 O Gallate

Cellular Signaling Pathway Interventions

Research has demonstrated that Theaflavin (B1682790) 3'-O-gallate and its digallate form can potently influence cellular signaling, leading to outcomes such as the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle in cancer cells. These interventions are critical to its observed anti-cancer properties in preclinical studies.

Apoptosis is a natural, programmed process of cell death that is essential for normal development and tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled growth. Theaflavin-3,3'-digallate (B1259011) (TF3) has been shown to reinstate this process in various cancer cells by targeting key components of the apoptotic machinery. mdpi.comnih.gov

A central mechanism in apoptosis is the activation of a family of proteases called caspases. These enzymes execute the death program by cleaving specific cellular substrates. Studies have consistently shown that Theaflavin-3,3'-digallate (TF3) triggers apoptosis by activating both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7). mdpi.comnih.gov

In ovarian carcinoma OVCAR-3 cells, TF3 treatment led to the activation of caspases-3, -7, -8, and -9 in a dose-dependent manner. nih.gov Similarly, in osteosarcoma cells (143B and U2OS), TF3 was found to upregulate the expression of cleaved (active) forms of caspase-3 and caspase-9. nih.govnih.gov The activation of caspase-8 suggests the involvement of the extrinsic (death receptor-mediated) apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. nih.govoup.comiiarjournals.org The subsequent activation of executioner caspases-3 and -7 leads to the final stages of cell death. nih.gov The crucial role of this caspase activation was highlighted in a study where a pan-caspase inhibitor, Z-VAD-FMK, significantly reduced TF3-induced apoptosis in osteosarcoma cells. nih.gov

| Cell Line | Findings | Reference(s) |

| Ovarian Carcinoma (OVCAR-3) | TF3 treatment triggered the activation of caspase-3, -7, -8, and -9. | nih.gov |

| Osteosarcoma (143B, U2OS) | TF3 upregulated the expression of cleaved caspase-3 and cleaved caspase-9. | nih.govnih.gov |

| Cisplatin-Resistant Ovarian Cancer (A2780/CP70) | Theaflavin-3-gallate (B192532) (TF2a) and theaflavin-3′-gallate (TF2b) increased caspase-3 and -7 activities and protein levels of their cleaved forms. | nih.gov |

| Human Breast Cancer (MDA-MB-231) | Theaflavins induced the processing of pro-caspase-8, -9, and -3. | oup.com |

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The ratio between these opposing factions determines the cell's fate. Theaflavin-3,3'-digallate (TF3) has been found to shift this balance in favor of apoptosis.

In studies on osteosarcoma cells, TF3 treatment resulted in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Mcl-1. nih.govnih.gov Other research has shown that theaflavins, in general, can reduce the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL while increasing Bax. mdpi.comiiarjournals.org By up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic ones, TF3 facilitates the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway. mdpi.com

| Cell Line | Protein | Effect of Theaflavin 3'-O-gallate/TF3 | Reference(s) |

| Osteosarcoma (143B, U2OS) | Bax | Increased expression | nih.govnih.gov |

| Osteosarcoma (143B, U2OS) | Mcl-1 | Reduced expression | nih.govnih.gov |

| Various Cancer Cells | Bcl-2 | Reduced expression | mdpi.com |

| Ovarian Cancer (OVCAR-3, A2780/CP70) | Bax | Increased expression | iiarjournals.org |

| Ovarian Cancer (OVCAR-3, A2780/CP70) | Bcl-xL | Inhibited expression | mdpi.comiiarjournals.org |

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair and the maintenance of genomic stability. During apoptosis, PARP is cleaved by activated caspase-3 and caspase-7, rendering it inactive. This cleavage is considered a hallmark of apoptosis.

Several studies have confirmed that treatment with Theaflavin-3,3'-digallate (TF3) and its related gallated compounds leads to the cleavage of PARP. In ovarian carcinoma cells, TF3 significantly enhanced the expression of cleaved PARP-1. nih.gov Similarly, in cisplatin-resistant ovarian cancer cells, theaflavin-3/3′-gallates caused an increase in the protein level of cleaved PARP. nih.gov This event prevents the cell from repairing DNA damage and thus ensures the completion of the apoptotic process initiated by the compound. nih.govcncb.ac.cn

The tumor suppressor protein p53, often called the "guardian of the genome," plays a pivotal role in preventing cancer formation by controlling cell cycle arrest and apoptosis. youtube.com The activation of p53 in response to cellular stress can trigger the intrinsic apoptotic pathway. Evidence indicates that the apoptotic effects of Theaflavin-3,3'-digallate (TF3) are, in some cell types, mediated through the p53 pathway.

In cisplatin-resistant ovarian cancer cells, TF3 was found to induce apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway. nih.govnih.gov The study showed that TF3 treatment upregulated the protein expression of p53. nih.gov In osteosarcoma cells, TF3 also led to significantly higher levels of phosphorylated (activated) p53. nih.gov Activated p53 can promote apoptosis by transcriptionally activating pro-apoptotic genes, including those of the Bcl-2 family like Bax. nih.govyoutube.com

In addition to inducing apoptosis, Theaflavin 3'-O-gallate derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. By halting this cycle at specific checkpoints, these compounds can prevent the propagation of cancer cells.

In cisplatin-resistant ovarian cancer A2780/CP70 cells, Theaflavin-3,3'-digallate (TF3) was shown to induce a significant G2 phase cell cycle arrest in a concentration-dependent manner. nih.govnih.gov This arrest was associated with a significant decrease in the expression of cyclin B1, a key protein for the G2/M transition. nih.gov Other studies have reported that theaflavin-3/3′-gallates can induce G1 cell cycle arrest in the same cell line. nih.gov This G1 arrest was linked to the upregulation of the p53 tumor suppressor and the cyclin-dependent kinase inhibitor p21. nih.govmedchemexpress.com The ability to halt the cell cycle at different phases (G1 or G2) may depend on the specific cancer cell type and experimental conditions, but it represents another key mechanism of the compound's anti-proliferative action. mdpi.com

| Cell Line | Effect | Associated Molecular Changes | Reference(s) |

| Cisplatin-Resistant Ovarian Cancer (A2780/CP70) | G2 cell cycle arrest | Decreased cyclin B1 expression, upregulation of p53. | nih.govnih.gov |

| Cisplatin-Resistant Ovarian Cancer (A2780/CP70) | G1 cell cycle arrest | Upregulation of p53 and p21. | nih.govmedchemexpress.com |

| Lung Adenocarcinoma (SPC-A-1) | G0/G1 phase cell cycle arrest | Not specified. | mdpi.com |

Cell Cycle Regulation

Induction of G1 Cell Cycle Arrest

Research has demonstrated that Theaflavin 3'-O-gallate can induce cell cycle arrest at the G1 phase in certain cancer cells. In studies involving cisplatin-resistant ovarian cancer cells (A2780/CP70), treatment with Theaflavin 3'-O-gallate led to an accumulation of cells in the G1 phase, thereby inhibiting their proliferation. This G1 arrest is a key mechanism behind its antiproliferative effects.

Induction of G2 Cell Cycle Arrest

While theaflavins as a class of compounds have been shown to induce cell cycle arrest at various phases, the specific induction of G2 arrest is more prominently attributed to other theaflavin derivatives, such as Theaflavin-3,3'-digallate (TF3). nih.govnih.govspandidos-publications.com Studies focusing on TF3 have shown it causes G2 cell cycle arrest in cisplatin-resistant ovarian cancer cells by suppressing key regulatory proteins of this phase. nih.govnih.govspandidos-publications.com Another study noted that TF3 treatment led to a decrease in the proportion of cells in the G2 phase in other cell lines. mdpi.com Current research available does not specifically attribute the induction of G2 cell cycle arrest to Theaflavin 3'-O-gallate.

Cyclin-Dependent Kinase (CDK) and Cyclin Regulation (CDK2, CDK4, Cyclin E1, Cyclin B1)

Theaflavin 3'-O-gallate's ability to halt the cell cycle at the G1 checkpoint is linked to its regulation of specific cyclins and cyclin-dependent kinases (CDKs). The transition from G1 to the S phase is a critical point in cell cycle progression, tightly controlled by complexes of cyclins and CDKs. Theaflavin 3'-O-gallate has been found to specifically downregulate the protein levels of Cyclin E1 and CDK2 in cisplatin-resistant ovarian cancer cells. The inhibition of the Cyclin E1/CDK2 complex is a crucial step that leads to the observed G1 phase arrest.

Regulation of other key cell cycle proteins, such as CDK4 and Cyclin B1, has been studied more extensively in relation to other theaflavins. For instance, the isomeric Theaflavin-3-gallate has been shown to downregulate CDK4. Meanwhile, the suppression of Cyclin B1 expression is a mechanism associated with Theaflavin-3,3'-digallate (TF3) and its induction of G2 arrest. nih.govspandidos-publications.com There is no direct evidence from the available studies to suggest that Theaflavin 3'-O-gallate directly regulates CDK4 or Cyclin B1.

Anti-inflammatory Signaling Modulation

Theaflavin 3'-O-gallate also modulates key signaling pathways involved in inflammation. Its anti-inflammatory properties are primarily mediated through the inhibition of the NF-κB pathway and regulation of MAPK pathways.

Inhibition of Nuclear Factor-kappa B (NF-κB) Activation

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Theaflavin 3'-O-gallate has been shown to downregulate the NF-κB inflammatory pathway in human keratinocyte cells (HaCaT) exposed to UVB radiation. medchemexpress.com The inhibition of NF-κB activation is a significant mechanism for the anti-inflammatory effects of theaflavins. oup.com By preventing the activation of NF-κB, Theaflavin 3'-O-gallate can effectively suppress the downstream inflammatory cascade.

The activation of NF-κB is typically preceded by the phosphorylation and subsequent degradation of its inhibitory protein, IκB (Inhibitor of kappa B). Theaflavins, as a class of compounds, have been demonstrated to block this crucial step. In mouse epidermal cells, theaflavins were found to inhibit the phosphorylation of IκBα at the Ser32 position, which in turn prevents the release and nuclear translocation of NF-κB. oup.com Studies on the related isomer, theaflavin-3-gallate (TF-2a), have also shown it inhibits the phosphorylation of IκB-α. wisdomlib.org This action on IκB phosphorylation appears to be a central mechanism by which theaflavins, likely including Theaflavin 3'-O-gallate, exert their NF-κB inhibitory effects.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways—comprising primarily ERK, JNK, and p38—are central to a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. The influence of theaflavins on these pathways is complex and can be context-dependent.

Studies on "theaflavins" as a mixture have indicated a sustained activation of JNK and p38 MAPK, but not ERK, in human malignant melanoma cells, suggesting JNK and p38 are key effector molecules in polyphenol-induced cell death in this context. nih.gov However, research on the closely related isomer, theaflavin-3-gallate (TF-2a), showed it could block the phosphorylation of JNK and ERK1/2 in PMA-primed U937 cells, but had no effect on any of the three MAPK pathways in RAW 264.7 cells, highlighting cell-type specificity. wisdomlib.org While it is established that Theaflavin 3'-O-gallate can inhibit cancer cells through MAPK pathways, the precise regulation of each individual pathway (ERK, JNK, p38) by this specific molecule requires further detailed investigation to fully elucidate its effects across different cell types and conditions.

Modulation of Toll-like Receptor 4 (TLR4) Signaling

Recent research has highlighted the ability of Theaflavin 3'-O-gallate to influence the Toll-like receptor 4 (TLR4) signaling pathway. In a study focused on alcoholic liver injury, administration of TF3 was found to suppress the activation of the hepatic TLR4/nuclear factor kappa-B (NF-κB) pathway. nih.gov This was achieved by reducing circulating lipopolysaccharide (LPS), a potent activator of TLR4. nih.gov By inhibiting this pathway, TF3 helps to ameliorate hepatic inflammation. nih.gov

Impact on Inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6)

Theaflavin 3'-O-gallate has demonstrated a significant impact on the expression of key pro-inflammatory cytokines. In a mouse model of rheumatoid arthritis, TF3 administration markedly suppressed the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the synovium. nih.gov Similarly, in a study on ovariectomized mice, TF3 treatment reduced the serum levels of these same pro-inflammatory cytokines. frontiersin.org Another study on collagen-induced arthritis also confirmed that TF3 treatment reduces inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov This consistent downregulation of key inflammatory mediators underscores the anti-inflammatory potential of TF3.

Table 1: Effect of Theaflavin 3'-O-gallate on Inflammatory Cytokines

| Cytokine | Model System | Observed Effect | Reference |

|---|---|---|---|

| TNF-α | Collagen-Induced Arthritis (mice) | Significant suppression | nih.gov |

| Ovariectomized (mice) | Reduced serum levels | frontiersin.org | |

| Collagen-Induced Arthritis (mice) | Reduction | nih.gov | |

| IL-1β | Collagen-Induced Arthritis (mice) | Significant suppression | nih.gov |

| Ovariectomized (mice) | Reduced serum levels | frontiersin.org | |

| Collagen-Induced Arthritis (mice) | Reduction | nih.gov | |

| IL-6 | Collagen-Induced Arthritis (mice) | Significant suppression | nih.gov |

| Ovariectomized (mice) | Reduced serum levels | frontiersin.org | |

| Collagen-Induced Arthritis (mice) | Reduction | nih.gov |

Anti-angiogenic Signaling

Theaflavin 3'-O-gallate exhibits notable anti-angiogenic properties by targeting several critical signaling pathways involved in the formation of new blood vessels.

A key mechanism in the anti-angiogenic effect of Theaflavin 3'-O-gallate is the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). Studies have shown that TF3 significantly decreases the protein level of HIF-1α in ovarian carcinoma cells. spandidos-publications.com This reduction in HIF-1α is crucial as it directly regulates the expression of pro-angiogenic factors. spandidos-publications.comnih.gov The inhibitory effect of TF3 on HIF-1α has been observed in various cancer cell lines, suggesting it as a key therapeutic target for this tea polyphenol. spandidos-publications.comnih.gov

Theaflavin 3'-O-gallate has been shown to effectively reduce the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor. spandidos-publications.commdpi.com This reduction is a direct consequence of HIF-1α downregulation. spandidos-publications.comnih.gov In human ovarian carcinoma cells, TF3 treatment led to a significant decrease in VEGF secretion. spandidos-publications.com This inhibition of the HIF-1α/VEGF axis is a central component of the anti-angiogenic activity of TF3. spandidos-publications.comnih.gov

Theaflavin 3'-O-gallate exerts its anti-angiogenic effects by inactivating the Akt/mTOR/p70S6K/4E-BP1 signaling pathway. spandidos-publications.comnih.gov Research has demonstrated that TF3 significantly lowers the phosphorylation levels of Akt, mTOR, p70S6K, and 4E-BP1 in ovarian cancer cells. nih.gov This inactivation of the Akt pathway contributes to the downregulation of HIF-1α and subsequently VEGF. spandidos-publications.comnih.gov The combined treatment of TF3 with an Akt inhibitor showed an even stronger suppressive effect on this pathway. researchgate.net

Theaflavin 3'-O-gallate has been found to suppress the Notch-1 signaling pathway, which is involved in tumor angiogenesis. spandidos-publications.comnih.gov Specifically, TF3 inhibits the cleavage of Notch-1, which in turn leads to a decrease in the expression of its downstream target, c-Myc. spandidos-publications.comnih.gov The suppression of the Notch-1/c-Myc pathway further contributes to the downregulation of HIF-1α and VEGF, thereby impairing cancer cell-induced angiogenesis. spandidos-publications.comnih.gov Ectopic expression of the active form of Notch-1 (NICD-1) was shown to reverse the inhibitory effects of TF3 on c-Myc, HIF-1α, and VEGF. mdpi.com

Table 2: Summary of Theaflavin 3'-O-gallate's Impact on Anti-angiogenic Signaling

| Pathway/Molecule | Specific Effect | Cell/Model System | Reference |

|---|---|---|---|

| HIF-1α | Downregulation | Ovarian Carcinoma Cells | spandidos-publications.comnih.gov |

| VEGF | Reduced Expression/Secretion | Ovarian Carcinoma Cells | spandidos-publications.comnih.govmdpi.com |

| Akt/mTOR/p70S6K/4E-BP1 | Inactivation (Reduced Phosphorylation) | Ovarian Carcinoma Cells | spandidos-publications.comnih.govresearchgate.net |

| Notch-1 | Suppression of Cleavage | Ovarian Carcinoma Cells | spandidos-publications.comnih.govmdpi.com |

Inhibition of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Pathway

Theaflavin-3,3'-digallate (TF3), a closely related theaflavin, has demonstrated a significant role in vascular health by inhibiting the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) pathway. This pathway is crucial in the phenotypic switching of vascular smooth muscle cells (VSMCs), a process implicated in vascular diseases like atherosclerosis and restenosis after angioplasty. frontiersin.orgnih.gov

Research has shown that TF3 suppresses neointima formation, the thickening of the innermost layer of a blood vessel, both in vivo and in vitro. nih.gov This effect is achieved through the reduced phosphorylation of PDGFRβ, which in turn represses its downstream signaling pathways. nih.gov Specifically, TF3 was found to inhibit the activation of AKT and ERK1/2, key components of the PDGFRβ downstream cascade, during carotid artery ligation-induced neointimal hyperplasia. frontiersin.org By suppressing the activation of PDGFRβ and its subsequent pathways, TF3 helps maintain the contractile phenotype of vascular smooth muscle cells, thereby reducing excessive cell proliferation and migration that leads to neointima formation. frontiersin.orgnih.gov

Antiviral Mechanisms

Theaflavin 3'-O-gallate and its derivatives have shown broad-spectrum antiviral activity against a range of viruses through various mechanisms. thieme-connect.com

Inhibition of SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)

The replication of SARS-CoV-2 is critically dependent on its RNA-dependent RNA polymerase (RdRp). thieme-connect.comnih.gov Molecular docking studies have revealed that Theaflavin 3'-O-gallate (TFMG) can effectively inhibit the SARS-CoV-2 RdRp. thieme-connect.comnih.gov TFMG demonstrates a strong binding affinity to the RdRp, showing more potency in some analyses than the repurposed antiviral drug Remdesivir. thieme-connect.comnih.gov It forms rigid electrostatic and hydrogen bonds with the enzyme, and shows a strong affinity for the RNA primer, template, and the RNA passage-site of the RdRp. thieme-connect.comnih.gov

TFMG is capable of blocking several key sites on the RdRp, including the catalytic residue, the nucleotide triphosphate (NTP) entry site, the cation binding site, and the nsp7-nsp12 junction. thieme-connect.comthieme-connect.com The binding energy of TFMG to these sites indicates a strong inhibitory potential. thieme-connect.comthieme-connect.com This inhibitory action is believed to block the active site within the enzymatic scaffold, thereby hindering viral replication. taylorandfrancis.com

Interaction with Viral Entry Steps

Theaflavins can interfere with the initial stages of viral infection, including attachment and entry into host cells. nih.gov For SARS-CoV-2, viral entry is initiated by the interaction of the viral spike protein with the angiotensin-converting enzyme 2 (ACE2) receptor on human cells. nih.gov Theaflavin 3-gallate has been shown to inhibit the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the ACE2 receptor for Omicron variants EG.5.1 and HV.1. mdpi.com Molecular docking studies suggest that theaflavin 3-gallate forms stable interactions with key residues in the RBD, which could explain its inhibitory effect on viral attachment. mdpi.com

In the context of other viruses like Herpes Simplex Virus (HSV), theaflavins have been found to directly affect the virions, which is a key part of their anti-HSV-1 effect. nih.gov

Reduction of Herpes Simplex Virus (HSV) Infectivity

Theaflavin derivatives have demonstrated significant efficacy in reducing the infectivity of Herpes Simplex Virus (HSV). Theaflavin-3,3'-digallate (TF-3), for instance, has been shown to inactivate both HSV-1 and HSV-2. nih.govasm.org Studies have shown that TF-3 can almost completely inactivate several clinical isolates of both HSV-1 and HSV-2. nih.gov The anti-HSV-1 activity of theaflavins is dose-dependent, with theaflavin-3,3'-digallate being the most potent among the tested derivatives. nih.gov A concentration of 50 μM of theaflavin-3,3'-digallate was sufficient to inhibit over 99% of HSV-1 particle production. nih.gov

The mechanism of action appears to be a direct effect on the virus particles. nih.gov Combining theaflavin-3,3'-digallate with lactic acid has been shown to be particularly effective, reducing HSV titers by a significant margin even in the presence of substances like semen that can decrease the antiviral activity of lactic acid alone. nih.govasm.org This suggests the potential for these compounds to be used in reducing HSV transmission. nih.govasm.org

Anti-influenza Virus Activity

Theaflavin 3'-O-gallate and other theaflavin derivatives exhibit notable anti-influenza virus activity. nih.govresearchgate.netnih.gov They have been shown to effectively inhibit the replication of various influenza virus strains, including H1N1, H3N2, and H5N1. researchgate.netnih.gov A cytopathic effect (CPE) reduction assay revealed that theaflavin-3'-gallate (TF2b) showed the most significant antiviral activity among the tested derivatives. researchgate.netnih.gov

The antiviral mechanism is attributed, in part, to the inhibition of viral replication and proliferation. nih.gov Furthermore, theaflavin-3'-gallate has been shown to alleviate viral pneumonia and improve survival rates in mice infected with influenza. researchgate.netnih.gov This is thought to be due to the downregulation of inflammatory cytokines induced by the influenza virus through the regulation of the TLR4/MAPK/p38 signaling pathway. researchgate.netnih.gov Theaflavin derivatives have also been found to inhibit the replication of the viral HA gene. researchgate.net

Regulation of Oxidative Stress Responses

Theaflavin 3'-O-gallate possesses significant antioxidant properties, enabling it to regulate cellular responses to oxidative stress. taylorandfrancis.com The hydroxyl groups attached to the theaflavin structure allow it to effectively scavenge free radicals. taylorandfrancis.com This compound is an effective scavenger of singlet oxygen, hydrogen peroxide, superoxide (B77818), and hydroxide (B78521) radicals. caymanchem.com

In the context of cancer cells, Theaflavin 3'-O-gallate can act as a pro-oxidant, inducing oxidative stress. medchemexpress.com It has been shown to generate a high amount of peroxide and reduce glutathione (B108866) levels in certain cancer cell lines. medchemexpress.com Conversely, it also exhibits protective effects against oxidative damage. For example, it can protect against UV-induced damage in skin cells by inhibiting oxidative stress and preserving mitochondrial membrane potential. medchemexpress.com This protective action involves the downregulation of the NF-κB inflammatory pathway. medchemexpress.com

Theaflavins have also been shown to reduce oxidative stress and apoptosis in granulosa cells induced by oxidized proteins, which can improve reproductive performance in laying hens. nih.gov This is partly achieved by activating the Nrf2 signaling pathway, a key regulator of the antioxidant response. nih.gov

Interactive Data Tables

| Parameter | Value | Reference |

|---|---|---|

| Binding Energy (Catalytic Residue, NTP Entry Site, Cation Binding Site, nsp7-nsp12 junction) | -6.72 Kcal/mol | thieme-connect.comnih.gov |

| Ki Value (Catalytic Residue, NTP Entry Site, Cation Binding Site, nsp7-nsp12 junction) | 11.79 µM | thieme-connect.comnih.gov |

| Binding Energy (Interface Domain 1) | -7.72 Kcal/mol | thieme-connect.comnih.gov |

| Ki Value (Interface Domain 1) | 2.21 µM | thieme-connect.comnih.gov |

| Binding Energy (Interface Domain 2) | -6.16 Kcal/mol | thieme-connect.comnih.gov |

| Ki Value (Interface Domain 2) | 30.71 µM | thieme-connect.comnih.gov |

| Theaflavin Derivative | Concentration | Effect | Reference |

|---|---|---|---|

| Theaflavin-3,3'-digallate (TF-3) | 100 µM | Almost complete inactivation of 6 clinical isolates of HSV-2 and 2 clinical isolates of HSV-1 | nih.gov |

| Theaflavin-3,3'-digallate (TF-3) | 250-500 µM | Required for comparable virus titer reduction in 4 additional HSV-1 clinical isolates | nih.gov |

| Theaflavin-3,3'-digallate | 50 µM | >99% inhibition of HSV-1 viral particle production | nih.gov |

| Theaflavin Derivative | Virus Strains Inhibited | Key Finding | Reference |

|---|---|---|---|

| Theaflavin-3'-gallate (TF2b) | H1N1-UI182, H1N1-PR8, H3N2, H5N1 | Exhibited the most significant antiviral activity in vivo. | researchgate.netnih.gov |

| Theaflavin (TF1) | H1N1-UI182, H1N1-PR8, H3N2, H5N1 | Effectively inhibited viral replication. | researchgate.netnih.gov |

| Activity | Assay/Model | IC50/EC50 | Reference |

|---|---|---|---|

| Singlet Oxygen Scavenging | Cell-free assay | 0.86 µM | caymanchem.com |

| Hydrogen Peroxide Scavenging | Cell-free assay | 0.45 µM | caymanchem.com |

| Superoxide Radical Scavenging | Cell-free assay | 21.7 µM | caymanchem.com |

| Hydroxide Radical Scavenging | Cell-free assay | 32.49 µM | caymanchem.com |

| Xanthine (B1682287) Oxidase Inhibition | - | 7.6 µM | medchemexpress.com |

| Superoxide Scavenging | HL-60 cells | 15.6 µM | medchemexpress.com |

| Protection against UV-induced damage | HaCaT cells | 0.483 µM | medchemexpress.com |

Prooxidant Properties and Reactive Oxygen Species (ROS) Generation

While many polyphenols are known for their antioxidant effects, under certain conditions, Theaflavin 3'-O-gallate can act as a prooxidant, inducing oxidative stress. In phosphate (B84403) buffer at a physiological pH of 7.4, Theaflavin 3'-O-gallate (also referred to as TF-2B) has been shown to generate reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and the superoxide anion (O₂⁻) researchgate.netmedchemexpress.cnnii.ac.jp. This prooxidant activity is suggested to be a component of its cytotoxic effects, particularly against carcinoma cells researchgate.netmedchemexpress.cnnii.ac.jp. The generation of ROS can lead to cellular damage by altering biomolecules and disrupting normal cellular functions nih.gov. The cytotoxic effects of Theaflavin 3'-O-gallate were diminished in the presence of ROS scavengers like catalase and pyruvate, further supporting the role of ROS generation in its mechanism of action researchgate.netmedchemexpress.cn.

Interestingly, the pro-oxidant activity of polyphenols might also confer benefits at moderate concentrations by inducing a mild level of oxidative stress, which in turn can activate the cell's own antioxidant defense systems researchgate.net. Studies have shown that while Theaflavin 3'-O-gallate induces lipid peroxidation in carcinoma cells, this effect was not observed in normal fibroblast cells, suggesting a degree of selectivity in its prooxidant action researchgate.netmedchemexpress.cnnii.ac.jp.

Table 1: Prooxidant Effects of Theaflavin 3'-O-gallate

| Finding | Cell/System Studied | Outcome | Reference(s) |

|---|---|---|---|

| ROS Generation | Phosphate Buffer (pH 7.4) | Generated hydrogen peroxide and superoxide anion. | researchgate.netmedchemexpress.cnnii.ac.jp |

| Cytotoxicity | Human Gingival Fibroblasts & Tongue Carcinoma Cells | More pronounced cytotoxic effects on carcinoma cells. | researchgate.netmedchemexpress.cnnii.ac.jp |

| Effect of Scavengers | In vitro cell culture | Cytotoxicity was lessened in the presence of catalase and pyruvate. | researchgate.netmedchemexpress.cn |

| Lipid Peroxidation | Carcinoma Cells & Fibroblasts | Induced lipid peroxidation in carcinoma cells, but not in fibroblasts. | researchgate.netmedchemexpress.cnnii.ac.jp |

Depletion of Intracellular Glutathione (GSH)

A key consequence of the prooxidant activity of Theaflavin 3'-O-gallate is the depletion of intracellular glutathione (GSH), a critical antioxidant that protects cells from ROS-induced damage researchgate.netmedchemexpress.cnresearchgate.net. In cell-free assays, Theaflavin 3'-O-gallate was found to react directly with reduced glutathione in a time- and concentration-dependent manner researchgate.netmedchemexpress.cnnii.ac.jp.

When tested in cell cultures, treatment with Theaflavin 3'-O-gallate led to the depletion of intracellular GSH stores researchgate.netmedchemexpress.cnnii.ac.jp. This depletion was more significant in carcinoma cells compared to normal fibroblasts, which may contribute to the differential cytotoxicity observed between these cell types researchgate.netmedchemexpress.cnnii.ac.jp. The potentiation of Theaflavin 3'-O-gallate's toxicity when co-administered with a GSH depleter, d,l-buthionine-[S,R]-sulfoximine, further underscores the importance of GSH depletion in its mechanism of action researchgate.netmedchemexpress.cn. A related compound, theaflavin-3,3'-digallate (TF3), has also been shown to reduce GSH levels in human squamous carcinoma cells researchgate.net.

Table 2: Effect of Theaflavin 3'-O-gallate on Intracellular Glutathione (GSH)

| Finding | Cell/System Studied | Outcome | Reference(s) |

|---|---|---|---|

| Direct Reaction | Cell-free assay | Reacted directly with reduced GSH in a time- and concentration-dependent manner. | researchgate.netmedchemexpress.cnnii.ac.jp |

| GSH Depletion | Human Gingival Fibroblasts & Tongue Carcinoma Cells | Depleted intracellular GSH, with a more pronounced effect in carcinoma cells. | researchgate.netmedchemexpress.cnnii.ac.jp |

| Potentiation of Toxicity | In vitro cell culture | Toxicity was enhanced when co-treated with a GSH depleter. | researchgate.netmedchemexpress.cn |

Activation of Nrf2/Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a primary regulator of cellular defense against oxidative stress frontiersin.orgnih.gov. Under basal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative or electrophilic stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes nih.gov.

While direct studies on Theaflavin 3'-O-gallate are limited, research on theaflavins as a class suggests they can activate the Nrf2 pathway. Theaflavins, particularly the related compound theaflavin-3,3'-digallate (TF3), have been reported to reduce ROS-mediated oxidative stress by activating the Nrf2 pathway nih.govnih.gov. Theaflavine has been shown to potentiate Nrf2 signaling by modulating the upstream PKA/LKB1/AMPK/GSK3β axis in hepatic stellate cells nih.govbohrium.com. The prooxidant properties of Theaflavin 3'-O-gallate, leading to ROS generation, could theoretically act as the trigger for this adaptive stress response pathway, although further specific research is needed.

Other Cellular Metabolic and Regulatory Pathways

Modulation of SIRT6/AMPK/SREBP-1/FASN Signaling Pathway

Theaflavin 3'-O-gallate (referred to as TF2b, though the study tested TF2a - theaflavin-3-gallate) has been implicated in the regulation of lipid metabolism through the SIRT6/AMPK/SREBP-1/FASN signaling pathway. In a study on high-fat diet-induced obese mice, treatment with various theaflavins, including theaflavin-3-gallate (TF2a) and theaflavin-3,3'-digallate (TF3), was shown to modulate this pathway to improve glucolipid metabolism nih.gov.

Specifically, theaflavins increased the expression of Sirtuin 6 (SIRT6) and elevated the phosphorylation of AMP-activated protein kinase (AMPK) nih.gov. This activation, in turn, led to the suppression of the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Fatty Acid Synthase (FASN), key regulators of lipid synthesis nih.gov. These findings suggest that Theaflavin 3'-O-gallate and related compounds can inhibit the synthesis and accumulation of lipids in the liver nih.gov.

Table 3: Modulation of the SIRT6/AMPK/SREBP-1/FASN Pathway by Theaflavins

| Component | Effect of Theaflavin Treatment | Outcome | Reference(s) |

|---|---|---|---|

| SIRT6 | Increased expression | Activation of downstream signaling | nih.gov |

| AMPK | Increased phosphorylation | Activation of a key energy sensor | nih.gov |

| SREBP-1 | Suppressed expression | Inhibition of lipogenesis | nih.gov |

| FASN | Suppressed expression | Inhibition of fatty acid synthesis | nih.gov |

Regulation of Osteogenic Factors (Runx2, Osterix)

Osteoblast differentiation and bone formation are critically regulated by transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx) capes.gov.brnih.gov. Runx2 is essential for committing mesenchymal cells to the osteoblast lineage, while Osterix acts downstream of Runx2 to drive their maturation capes.gov.brfrontiersin.org.

While direct evidence for Theaflavin 3'-O-gallate is not available, a closely related compound, Theaflavin-3,3'-digallate (TFDG), has been shown to influence these osteogenic factors. In an inflammatory environment, TFDG was found to promote the transcription of both Runx2 and Osterix nih.gov. This effect was associated with the activation of the MAPK, Wnt/β-Catenin, and BMP/Smad signaling pathways, ultimately leading to enhanced osteoblast differentiation and mineralization nih.gov. These findings suggest a potential role for theaflavins in regulating bone formation, although research specifically on Theaflavin 3'-O-gallate is required for confirmation.

Epidermal Growth Factor Receptor (EGFR) Down-regulation and Endocytosis

The Epidermal Growth Factor Receptor (EGFR) is a key protein that regulates cell growth, proliferation, and differentiation rug.nl. Dysregulation of EGFR signaling is implicated in the growth of various tumors. Research has shown that a mixture of theaflavins, as well as the specific compound theaflavin-3,3'-digallate (TF-3), can induce the down-regulation of EGFR nih.govnih.gov.

The mechanism involves TF-3 inducing the internalization, or endocytosis, of the EGFR from the cell surface nih.govnih.gov. This is followed by ubiquitination of the receptor, a process that tags it for degradation by the proteasome nih.govnih.gov. Interestingly, this TF-3-induced down-regulation was not dependent on the receptor's own tyrosine kinase activity nih.govnih.gov. By promoting the removal and degradation of EGFR, theaflavins can inhibit EGFR-mediated signaling pathways, which may contribute to their anti-proliferative effects nih.govnih.gov.

Direct Molecular Interactions with Enzymes and Proteins

Theaflavin 3'-O-gallate, a prominent polyphenol in black tea, exerts its biological activities through direct interactions with a variety of proteins and enzymes. These interactions can lead to the inhibition of enzyme activity, modulation of protein function, and disruption of pathological processes at a molecular level. The benzotropolone core structure, along with the gallate moiety, is crucial for these binding activities. mnba-journal.com

Theaflavin 3'-O-gallate (TFMG) has been identified as a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. thieme-connect.comthieme-connect.comnih.gov Molecular docking studies have shown that TFMG can effectively block the active site of RdRp, demonstrating a stronger binding affinity than the antiviral drug remdesivir. thieme-connect.comthieme-connect.com

The interaction is characterized by a lower Atomic Contact Energy (ACE) and a higher occupied surface area compared to remdesivir. thieme-connect.comnih.gov TFMG forms rigid electrostatic and hydrogen bonds with the enzyme, showing a strong affinity for the RNA primer and template, as well as the RNA passage site of RdRp. thieme-connect.comthieme-connect.com This binding can block the catalytic residues, the NTP entry site, and the cation binding site. thieme-connect.comnih.gov In-silico analyses have calculated favorable binding energies for this interaction, suggesting a stable and potent inhibitory complex. thieme-connect.comthieme-connect.com

Table 1: Comparative Docking Results of Theaflavin 3'-O-gallate (TFMG) with SARS-CoV-2 RdRp

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Sites |

|---|---|---|---|

| Theaflavin 3'-O-gallate | -6.72 to -7.72 | 2.21 to 11.79 µM | Catalytic residue, NTP entry site, Cation binding site, Interface domain thieme-connect.comthieme-connect.comnih.gov |

| Remdesivir | (Comparison) | (Comparison) | Substitutes ATP, interacts with U10 of template strand thieme-connect.com |

Theaflavins are recognized as potent inhibitors of anti-apoptotic proteins from the Bcl-2 family, specifically Bcl-2 and Bcl-xL. nih.gov Research indicates that Theaflavin 3'-O-gallate can interact with Bcl-2, a key regulator of apoptosis. nih.gov PatchDock analysis of this interaction revealed a favorable Atomic Contact Energy (ACE) of -309.63, indicating a strong binding affinity. nih.gov Theaflavin 3'-O-gallate forms rigid bonds with key residues of Bcl-2, such as TYR67 and ASP70, and establishes hydrogen bonds with GLT104 and ALA108. nih.gov By binding to and inhibiting these anti-apoptotic proteins, Theaflavin 3'-O-gallate can interfere with pathways that prevent programmed cell death.

Theaflavins, including Theaflavin 3'-O-gallate, have been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are crucial in the degradation of the extracellular matrix and are often implicated in cancer cell invasion. nih.govtandfonline.com

Specifically, Theaflavin 3'-O-gallate (referred to as TF2B) acts as a competitive and reversible inhibitor of MMP-2. nih.gov The inhibition mechanism involves the formation of a stable, compact complex with MMP-2, driven by hydrogen bonds and hydrophobic interactions. nih.gov This binding alters the environment around the tryptophan residues of the enzyme. nih.gov Interestingly, the inhibitory capacity of different theaflavins on MMP-2 was found to be inversely related to their steric hindrance, with smaller molecules showing stronger inhibition due to the narrow active pocket of the enzyme. nih.gov Studies also confirm that theaflavins can inhibit MMP-9. tandfonline.com While theaflavins collectively show inhibitory action against MMPs, specific kinetic data for Theaflavin 3'-O-gallate against MMP-1 and MMP-3 are less characterized in the available literature.

Table 2: Theaflavin 3'-O-gallate (TF2B) Interaction with MMP-2

| Parameter | Finding | Source |

|---|---|---|

| Inhibition Type | Competitive, Reversible | nih.gov |

| Binding Forces | Hydrogen bonds, Hydrophobic interactions | nih.gov |

| Complex Formation | Forms a stable and compact complex with MMP-2 | nih.gov |

| Inhibitory Rank | Theaflavin > Theaflavin-3'-gallate (TF2B) > Theaflavin-3-gallate (TF2A) > Theaflavin-3,3'-digallate | nih.gov |

The 67-kDa laminin (B1169045) receptor (67LR) is a cell-surface receptor that has been identified as a target for various polyphenols, mediating some of their anticancer effects. nih.govresearchgate.netmdpi.com Notably, the interaction between the 67LR and the green tea polyphenol Epigallocatechin-3-gallate (EGCG) is well-documented. nih.govmdpi.com For black tea theaflavins, the anti-prostate cancer effect of Theaflavin-3,3'-digallate (TF-3) has been directly attributed to its interaction with the 67LR. nih.govresearchgate.net This binding can trigger signaling pathways, such as the PKCδ/aSMase pathway, leading to apoptosis and cell cycle arrest in cancer cells. nih.govresearchgate.net While the binding to 67LR is a crucial mechanism for related polyphenols, direct and specific evidence detailing the interaction between Theaflavin 3'-O-gallate and the 67-kDa Laminin Receptor is not extensively covered in the primary research.

Theaflavin 3'-O-gallate is a potent inhibitor of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. researchgate.net The inhibition of this enzyme is a key strategy for managing postprandial hyperglycemia. researchgate.net Studies have demonstrated that Theaflavin 3'-O-gallate effectively quenches the intrinsic fluorescence of α-glucosidase through a static quenching mechanism, which indicates the formation of a stable complex. researchgate.net

This interaction is primarily driven by hydrophobic forces and leads to changes in the secondary structure of the enzyme. researchgate.net Molecular docking analyses suggest that Theaflavin 3'-O-gallate binds within a hydrophobic region near the enzyme's active site, interacting with key catalytic amino acid residues such as ASP352 and ASP215. researchgate.net The inhibition ratio of Theaflavin 3'-O-gallate against α-glucosidase has been measured to be as high as 92.3%. researchgate.net

Table 3: Interaction Details of Theaflavin 3'-O-gallate with α-glucosidase

| Parameter | Description | Source |

|---|---|---|

| Inhibition Ratio | 92.3% | researchgate.net |

| Quenching Mechanism | Static quenching | researchgate.net |

| Primary Driving Force | Hydrophobic interactions | researchgate.net |

| Key Interacting Residues | ASP352, ASP215 | researchgate.net |

| Effect on Enzyme | Alters secondary structure of α-glucosidase | researchgate.net |

In-silico studies have explored the interaction between Theaflavin 3'-O-gallate and major virulence factors of Escherichia coli, such as Shiga toxin and heat-labile enterotoxin. mnba-journal.commnba-journal.com These toxins are responsible for severe gastrointestinal diseases. mnba-journal.com The research indicates that Theaflavin 3'-O-gallate has a high binding affinity for these bacterial toxins. mnba-journal.commnba-journal.com

Comparative analysis showed a significantly lower binding energy, and thus a higher binding affinity, for the interaction with the Shiga toxin type 2a receptor compared to the heat-labile enterotoxin type IIB receptor. mnba-journal.commnba-journal.com This suggests that Theaflavin 3'-O-gallate may interfere with the toxins' ability to interact with their targets in the host. The binding is thought to affect key functional subunits of the toxins, such as the Shiga-like toxin II B subunit. mnba-journal.commnba-journal.com

Table 4: Comparative Binding Affinity of Theaflavin 3'-O-gallate with Bacterial Toxins

| Toxin Receptor | Relative Binding Affinity | Source |

|---|---|---|

| Shiga toxin type 2a receptor | Higher | mnba-journal.commnba-journal.com |

| Heat-labile enterotoxin type IIB receptor | Lower | mnba-journal.commnba-journal.com |

Interaction with Dietary Proteins (e.g., Alpha-Casein, Bovine Serum Albumin)

Theaflavin 3'-O-gallate, like other tea polyphenols, can interact with proteins, which can influence its bioavailability and biological effects. Studies have investigated its interactions with major dietary proteins such as alpha-casein from milk and bovine serum albumin (BSA), a model transport protein.

The interaction between theaflavins and milk proteins, particularly casein, has been a subject of interest. Research indicates that alpha-casein can diminish the antioxidant capacity of theaflavins. mdpi.com This interaction is significant as it may alter the potential health benefits of black tea when consumed with milk. The galloylated theaflavins, including Theaflavin 3'-O-gallate, have been shown to bind to milk casein. nih.gov This binding is so effective that it can coprecipitate the theaflavins, which has been suggested as the reason for the observed blockage of the anti-viral effects of black tea when milk is added. nih.gov

Bovine serum albumin (BSA) has been used extensively as a model protein to study the binding characteristics of theaflavins. Spectroscopic studies have revealed that theaflavins, including their gallate esters, bind to BSA, leading to fluorescence quenching. nih.govwikipedia.org This quenching is primarily a static process, indicating the formation of a complex between the theaflavin molecule and the protein. wikipedia.orgnih.govnih.gov The presence of a galloyl moiety on the theaflavin structure, such as in Theaflavin 3'-O-gallate, plays a crucial role in the binding affinity, with galloylated theaflavins generally showing a stronger interaction with BSA. nih.gov This interaction can also induce conformational changes in the protein, altering its secondary structure. nih.govnih.gov

| Protein | Key Research Findings | Primary Interaction Mechanism | Effect of Galloyl Group | Reference |

|---|---|---|---|---|

| Alpha-Casein | Reduces the antioxidant capacity of theaflavins. Galloylated theaflavins bind to casein, which can inhibit their biological activity (e.g., antiviral effects). | Binding and coprecipitation. | Enhances binding to casein. | mdpi.comnih.gov |

| Bovine Serum Albumin (BSA) | Binds to BSA, causing static fluorescence quenching and altering the protein's secondary structure. | Static quenching, complex formation involving hydrophobic interactions and hydrogen bonds. | Increases binding affinity. | nih.govwikipedia.orgnih.gov |

Inhibition of Xanthine Oxidase

Xanthine oxidase is a critical enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia and is associated with conditions like gout. Theaflavin 3'-O-gallate has been identified as an inhibitor of xanthine oxidase.

Research has shown that Theaflavin 3'-O-gallate acts as a pro-oxidant in cancer cells and effectively inhibits xanthine oxidase with a reported half-maximal inhibitory concentration (IC₅₀) of 7.6 μM. medchemexpress.commedchemexpress.com Studies comparing various tea polyphenols have demonstrated the inhibitory potential of theaflavins on this enzyme. The inhibition of xanthine oxidase by compounds like Theaflavin 3'-O-gallate is significant as it not only reduces the production of uric acid but also decreases the generation of reactive oxygen species (ROS) during the enzymatic reaction. medchemexpress.com

| Compound | Reported IC₅₀ for Xanthine Oxidase Inhibition | Reference |

|---|---|---|

| Theaflavin 3'-O-gallate | 7.6 μM | medchemexpress.commedchemexpress.com |

Interaction with DNA Damage Response Proteins (ATM/Chk)

The cellular response to DNA damage is a complex signaling network crucial for maintaining genomic integrity. Key proteins in this pathway include Ataxia-Telangiectasia Mutated (ATM) and Checkpoint kinases (Chk1 and Chk2), which act as sensors and transducers of DNA damage signals. wikipedia.org

Recent studies have elucidated the role of Theaflavin 3'-O-gallate (referred to as TF2b in some literature) and its isomer, Theaflavin-3-gallate (TF2a), in modulating this pathway, particularly in cancer cells. medchemexpress.com In cisplatin-resistant ovarian cancer cells, both TF2a and Theaflavin 3'-O-gallate were found to induce DNA damage, which subsequently activates the ATM/Chk/p53 signaling pathway. medchemexpress.com

The activation of this pathway is characterized by the phosphorylation of key proteins. It was observed that Theaflavin 3'-O-gallate treatment leads to a significant increase in the phosphorylated forms of Chk1 (at Ser345) and Chk2 (at Thr68), without affecting the total levels of these proteins. medchemexpress.com This indicates that the compound promotes the activation of these checkpoint kinases. The activation of ATM is an upstream event that triggers the phosphorylation of Chk1 and Chk2. medchemexpress.com This cascade ultimately leads to the activation of the tumor suppressor p53, contributing to the induction of apoptosis and cell cycle arrest in these cancer cells. medchemexpress.com

| Pathway Component | Effect of Theaflavin 3'-O-gallate | Observed Molecular Event | Reference |

|---|---|---|---|

| ATM | Activation | Initiates the signaling cascade in response to induced DNA damage. | medchemexpress.com |

| Chk1 | Activation | Significant upregulation of phosphorylated Chk1 (p-Chk1 at Ser345). | medchemexpress.com |

| Chk2 | Activation | Significant upregulation of phosphorylated Chk2 (p-Chk2 at Thr68). | medchemexpress.com |

| p53 | Activation | Increased levels of phosphorylated p53 (p-p53 at Ser15). | medchemexpress.com |

Structure Activity Relationship Sar Studies of Theaflavin 3 O Gallate

Influence of Galloyl Groups on Biological Activities

The presence and positioning of galloyl groups are paramount in determining the biological activities of theaflavins. researchgate.net These moieties, derived from gallic acid, significantly modulate the interaction of theaflavins with biological targets, influencing activities ranging from antioxidant to anticancer effects. researchgate.netnih.gov

The specific location of galloyl group substitution on the theaflavin (B1682790) structure has a profound impact on its biological function. Studies have demonstrated that theaflavins containing galloyl groups, such as Theaflavin-3-gallate (B192532) (TF-3-G), Theaflavin-3'-gallate (TF-3'-G), and Theaflavin-3,3'-digallate (B1259011) (TF-3,3'-DG), exhibit greater cytotoxicity against human colon cancer cells compared to theaflavin without any galloyl groups. mdpi.comnih.gov This indicates that galloyl substitution enhances anticancer activity. mdpi.comnih.gov

Moreover, the differential positioning of these groups between isomers like TF-3-G and TF-3'-G, which both contain two galloyl moieties but at different connection points, also influences their anticancer efficacy. mdpi.com The position of the galloyl group is also critical for other biological activities. For instance, in terms of maltase inhibitory effects, TF-3-G (TF2a) is a more potent inhibitor than TF-3'-G (TF2b). mdpi.com This suggests that α-glucosidase inhibition by theaflavins is closely associated with both the esterification with a mono-gallate group and the presence of a free hydroxyl group at the 3'-position. mdpi.com

Acylation with a galloyl group at the 3-position (3-O-acylation) significantly enhances the anti-oxidative properties of theaflavins. The galloyl moiety is recognized as a key contributor to the antioxidant capacity of these compounds. nih.govnih.gov Studies comparing the abilities of different theaflavin derivatives to scavenge reactive oxygen species (ROS) have elucidated the positive role of galloylation.

Theaflavin-3,3'-digallate (TF3), which has two galloyl groups, is a more potent scavenger of hydrogen peroxide (H₂O₂) and hydroxyl radicals (·OH) than theaflavins with one or no galloyl groups. nih.gov Similarly, theaflavin monogallates (TF2A and TF2B) show stronger antioxidant activity in this regard than the non-galloylated theaflavin (TF1). nih.gov Interestingly, the position of the single galloyl group also matters; Theaflavin-3'-gallate (TF2B) was found to be more effective at scavenging H₂O₂, ·OH, and singlet oxygen than Theaflavin-3-gallate (TF2A). nih.gov This highlights that the monogallate ester at the 3'-position plays a particularly important role in the antioxidant effect of theaflavins. nih.govnih.gov

In a study measuring the inhibition of lipid peroxidation, Theaflavin monogallate-A (an alternative name for Theaflavin 3'-O-gallate) demonstrated potent anti-oxidative activity, which was higher than many standard antioxidants. nih.gov

| Compound | IC₅₀ for H₂O₂ Scavenging (μg/mL) nih.gov | IC₅₀ for ·OH Scavenging (μg/mL) nih.gov | IC₅₀ for Lipid Peroxidation Inhibition (%) (w/v) nih.gov |

| Theaflavin (TF1) | >500 | 129.8 ± 12.3 | 4.88 x 10⁻⁴ |

| Theaflavin-3-gallate (TF2A) | 390.1 ± 25.1 | 75.3 ± 4.6 | 4.09 x 10⁻⁴ |

| Theaflavin-3'-gallate (TF2B) | 260.4 ± 19.3 | 48.7 ± 3.5 | N/A |

| Theaflavin-3,3'-digallate (TF3) | 23.3 ± 1.2 | 26.5 ± 2.1 | N/A |

Impact of Benzocycloheptenone Ring Hydroxyl Groups

The core benzocycloheptenone ring of theaflavins possesses hydroxyl groups that are also vital for their biological activity. Research into the anti-calicivirus properties of theaflavins suggests that these specific hydroxyl groups are likely important for this effect. mdpi.com A study screening compounds for antiviral activity against feline calicivirus, murine norovirus, and porcine sapovirus found that Theaflavin-3-gallate and other gallated theaflavins showed broad antiviral activities. mdpi.com The structure-activity relationship analysis from this research pointed towards the hydroxyl groups of the benzocycloheptenone ring as a key structural feature for the observed anti-calicivirus activity. mdpi.com

Stereoisomerism and Differential Activity (e.g., IsoneoTF-3-G vs. TF-3-G)

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, can lead to significant differences in biological activity. A notable example is the comparison between Theaflavin-3-gallate (TF-3-G) and its recently discovered isomer, isoneoTF-3-G. mdpi.com

While both compounds are isomers of theaflavin monogallate, their structural differences lead to varied efficacy. In a study investigating their inhibitory effects on human colon cancer cell lines, both isoneoTF-3-G and TF-3-G demonstrated potent inhibitory effects on HCT116 cells. mdpi.comnih.gov However, their potencies differed, with TF-3-G showing a slightly lower IC₅₀ value, indicating higher potency in this specific cell line. mdpi.com This finding underscores that even subtle changes in the three-dimensional structure of theaflavin derivatives can alter their biological impact, a key consideration in the study of their mechanisms of action. mdpi.comnih.gov

| Compound | Cell Line | IC₅₀ (μM) mdpi.com |

| IsoneoTF-3-G | HCT116 | 56.32 ± 0.34 |

| TF-3-G | HCT116 | 49.57 ± 0.54 |

| 5-FU (Control) | HCT116 | 15.60 ± 0.87 |

Biotransformation and Microbial Metabolism of Theaflavin 3 O Gallate

Gut Microbiota-Mediated Degradation and Metabolism

Upon reaching the colon, theaflavin (B1682790) 3'-O-gallate, which is poorly absorbed in the small intestine, becomes a substrate for a variety of microbial enzymes. acs.orgnih.gov This initiates a cascade of metabolic events, leading to the formation of several smaller, more readily absorbable compounds.

Identification of Microbial Metabolites

The microbial transformation of theaflavin 3'-O-gallate results in a diverse array of metabolites. Key among these are theaflavin, theaflavin 3-gallate, gallic acid, and pyrogallol (B1678534). plos.orgresearchgate.net In vitro studies using human fecal slurries have demonstrated that theaflavin 3,3'-digallate (TFDG), a related theaflavin, is metabolized to theaflavin, theaflavin-3-gallate (B192532) (TF3G), theaflavin-3'-gallate (TF3'G), gallic acid, and pyrogallol. plos.org It is through these studies that the metabolic pathway of theaflavin 3'-O-gallate can be inferred.

The following table details the primary microbial metabolites identified from the biotransformation of theaflavins, including theaflavin 3'-O-gallate.

| Precursor Compound | Microbial Metabolites |

| Theaflavin 3,3'-digallate | Theaflavin, Theaflavin 3-gallate, Theaflavin 3'-O-gallate, Gallic Acid, Pyrogallol |

| Theaflavin 3'-O-gallate | Theaflavin, Gallic Acid, Pyrogallol |

This table is based on data from studies on the microbial metabolism of various theaflavins.

Degalloylation Pathways

A primary metabolic process is degalloylation, the cleavage of the gallate group from the theaflavin core. acs.orgplos.org This reaction is catalyzed by microbial esterases and is a critical step in the breakdown of galloylated theaflavins. researchgate.net The removal of the galloyl moiety from the 3'-position of theaflavin 3'-O-gallate yields theaflavin and gallic acid. plos.org The released gallic acid can be further metabolized by gut bacteria into pyrogallol. plos.orgresearchgate.net

Formation of Unique Metabolites

Beyond simple degalloylation, the gut microbiota can facilitate more complex transformations of the theaflavin structure. One notable and unique metabolite formed from the microbial metabolism of theaflavins is theanaphthoquinone. acs.orgnih.gov This compound is a result of the oxidation of the benzotropolone ring of theaflavin, a process that can be mediated by gut microbiota. nih.govresearchgate.netnih.gov

Interindividual Differences in Microbial Metabolism Rates

The rate and extent of theaflavin 3'-O-gallate metabolism can vary significantly among individuals. plos.org This variability is attributed to differences in the composition and enzymatic capacity of each person's gut microbiota. acs.orgnih.gov For instance, studies on the metabolism of gallic acid to pyrogallol have shown notable interindividual differences. plos.org These variations in metabolic capability can influence the profile of metabolites produced and, consequently, the physiological effects experienced by the host. acs.orgnih.gov

Analytical Methodologies in Theaflavin 3 O Gallate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of Theaflavin (B1682790) 3'-O-gallate, enabling its separation from other polyphenols present in tea. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are the most widely used techniques, often coupled with various detectors for quantification and identification.

UPLC-Q-TOF-MS/MS stands out as a powerful tool for the comprehensive analysis of theaflavins. The UPLC system, utilizing columns with sub-2 µm particles, provides rapid and high-resolution separations. When coupled with a Q-TOF mass spectrometer, it allows for the acquisition of high-resolution mass data, enabling the determination of elemental compositions and the identification of unknown compounds. nih.govresearchgate.net

In the analysis of theaflavins from Camellia ptilophylla black tea, UPLC-Q-TOF-MS/MS was used to identify a unique stereoisomer of theaflavin-3-gallate (B192532), named isoneoTF-3-G. nih.gov The analysis is typically performed in both positive and negative electrospray ionization (ESI) modes to gather comprehensive fragmentation data. nih.govresearchgate.net For instance, the positive ion fragmentation of Theaflavin 3'-O-gallate can be used to propose its structural pathway. researchgate.net This technique's high sensitivity and accuracy are crucial for distinguishing between theaflavin isomers, such as Theaflavin 3-O-gallate and Theaflavin 3'-O-gallate. researchgate.net

Table 1: UPLC-Q-TOF-MS/MS Parameters for Theaflavin Analysis

| Parameter | Setting |

|---|---|

| Column | Agilent ECLIPSE PLUS C18 (1.8 µm, 2.1 × 100 mm) |

| Ion Source | Electrospray Ionization (ESI) |

| Scan Mode | Positive and Negative |

| Mass Range (m/z) | 100 to 1300 (Positive), 100 to 1100 (Negative) |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 45 psig |

Data sourced from a study on theaflavins in Camellia ptilophylla. nih.gov

For the isolation of pure Theaflavin 3'-O-gallate for use as a reference standard or for further bioactivity studies, preparative and semi-preparative HPLC are employed. These systems use larger columns and higher flow rates than analytical HPLC to handle larger sample loads.

One study utilized a Shimadzu LC 2030C 3D plus HPLC system with a semi-preparative C18 column (9.4 × 250 mm, 5 μm) for the purification of a Theaflavin-3-gallate isomer. nih.gov The mobile phase typically consists of an acidified water-acetonitrile gradient, and detection is performed at multiple wavelengths (e.g., 210 nm and 280 nm) to monitor the separation process effectively. nih.gov This technique is essential for obtaining high-purity compounds, which are then structurally confirmed by other methods like NMR and MS. nih.gov

LC-MS/MS, particularly using a triple quadrupole mass spectrometer, is a gold standard for the sensitive and selective quantification of Theaflavin 3'-O-gallate in complex biological matrices. nih.gov This method operates in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for each analyte, providing excellent specificity and reducing matrix interference. shimadzu.complos.org

A simultaneous analysis of catechins and theaflavins was developed using a UPLC system coupled to a tandem quadrupole mass spectrometer. nih.gov Theaflavins, including Theaflavin 3'-O-gallate (referred to as TF3G), were detected in positive ESI mode, while catechins were detected in negative mode within the same run. nih.govplos.org This method achieved a lower limit of quantification of approximately 5 ng/mL, demonstrating its high sensitivity. nih.gov

Table 2: MRM Transitions for Theaflavin Quantification by LC-MS/MS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| Theaflavin (TF) | 565 | 139 | 20 |

| Theaflavin-3-gallate (TF3G) | 717 | 139 | 20 |

| Theaflavin-3,3'-digallate (B1259011) (TF33'diG) | 869 | 139 / 744 | 18 |

Data shows optimized parameters for selectivity and sensitivity. nih.govplos.org

HPLC coupled with a Photodiode Array Detector (PDA or DAD) is a widely used and robust method for the routine quantification of theaflavins in tea products. tandfonline.comacs.org This setup allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment based on the characteristic UV-Vis spectra of theaflavins. tandfonline.com

Rapid separation of the four major theaflavins, including Theaflavin 3'-O-gallate (identified as TF-2), has been achieved in under 7 minutes using a C12 reversed-phase column. tandfonline.comtandfonline.com A typical mobile phase consists of a gradient of acetonitrile (B52724) and acidified water. acs.orgtandfonline.com Quantification is performed by creating a calibration curve with a pure standard, and the method is validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). tandfonline.com While DAD is most common, Evaporative Light Scattering Detectors (ELSD) can also be used, which is beneficial for compounds lacking a strong UV chromophore, though less common for the intensely colored theaflavins.

Table 3: HPLC-DAD Method Parameters

| Parameter | Condition |

|---|---|

| System | Waters HPLC with 2707 Autosampler and 2998 PDA Detector |

| Column | Synergi MAX RP C12 (4.6 × 250 mm, 4 µm) |

| Mobile Phase | A: Acetonitrile; B: Water with 0.01% Trifluoroacetic acid (TFA) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 32 °C |

This method enables the separation of four major theaflavins within 7 minutes. tandfonline.com

Spectroscopic and Spectrometric Characterization

While chromatography separates the compounds, spectroscopy and spectrometry are indispensable for their definitive structural characterization.

NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules, including Theaflavin 3'-O-gallate. After a compound is isolated in its pure form, typically by preparative chromatography, its structure is confirmed using a combination of 1D and 2D NMR experiments. nih.gov

1D NMR : ¹H NMR (Proton NMR) provides information about the number of different types of protons and their chemical environments. ¹³C NMR provides information on the carbon skeleton of the molecule. The purity of an isolated compound can be assessed from its ¹H NMR spectrum. jst.go.jp